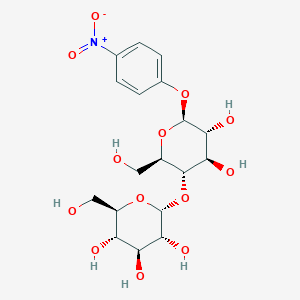
2-Bromo-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylpyridine-3-carbonitrile, commonly referred to as 2B6M2P1T5PPC, is a heterocyclic compound with a variety of applications in scientific research. It is a colorless solid that is soluble in most organic solvents, making it an ideal reagent for laboratory experiments. 2B6M2P1T5PPC has been studied extensively for its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds.
作用机制
The mechanism of action of 2B6M2P1T5PPC is not well understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and transporters. It is thought to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, it is believed to interact with certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
2B6M2P1T5PPC has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, which are involved in the regulation of inflammation. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. Furthermore, 2B6M2P1T5PPC has been shown to interact with certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and cognition.
实验室实验的优点和局限性
2B6M2P1T5PPC has several advantages for laboratory experiments. It is a colorless solid that is soluble in most organic solvents, making it an ideal reagent for laboratory experiments. It is also highly efficient, with a high yield in most synthesis methods. Additionally, it is relatively inexpensive and easy to obtain.
However, there are some limitations to its use in laboratory experiments. It is not very stable and can be easily degraded by light or air. Additionally, it is toxic and should be handled with care.
未来方向
There are several potential future directions for the study of 2B6M2P1T5PPC. First, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in medicinal chemistry and drug discovery. Finally, further research is needed to develop more efficient and cost-effective synthesis methods.
合成方法
2B6M2P1T5PPC can be synthesized using a variety of methods. A common method is the reaction of 4-methyl-2-phenyl-1,3-thiazol-5-yl chloroformate with 2-bromo-4-phenylpyridine-3-carbonitrile in the presence of pyridine and triethylamine. The reaction takes place at room temperature and is highly efficient, yielding 2B6M2P1T5PPC in a high yield. Other methods have also been developed, such as the reaction of 2-bromo-4-phenylpyridine-3-carbonitrile with 4-methyl-2-phenyl-1,3-thiazol-5-yl chloride in the presence of potassium carbonate.
科学研究应用
2B6M2P1T5PPC has been studied extensively for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 2-bromo-6-phenyl-4-methyl-1,3-thiazol-5-yl)-4-phenylpyridine-3-carbonitrile. It has also been used as an intermediate in the synthesis of other heterocyclic compounds. Additionally, 2B6M2P1T5PPC has been studied for its potential applications in the fields of medicinal chemistry and drug discovery.
属性
IUPAC Name |
2-bromo-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3S/c1-14-20(27-22(25-14)16-10-6-3-7-11-16)19-12-17(15-8-4-2-5-9-15)18(13-24)21(23)26-19/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHCYJZENOXJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=C(C(=C3)C4=CC=CC=C4)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylpyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione](/img/structure/B2795063.png)

![6-[4-(Benzenesulfonyl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795065.png)
![1-(2,4-dichlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2795066.png)

![N-[3-tert-butyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-5-yl]-2-chloropyridine-4-carboxamide](/img/structure/B2795068.png)
![Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2795069.png)

![7,8-dimethoxy-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2795075.png)
![[(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-chlorophenyl)acetate](/img/structure/B2795078.png)

![3-oxo-N,2-diphenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2795081.png)
